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Compound of Interest

Compound Name: 3-Bromo-5-chloroaniline

Cat. No.: B031250 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chloroaniline is a halogenated aniline derivative that serves as a crucial and

versatile building block in the field of organic synthesis.[1] Its unique substitution pattern,

featuring bromine and chlorine atoms at the meta positions relative to the amino group,

provides chemists with a powerful tool for regioselective functionalization. This differential

reactivity between the carbon-bromine and carbon-chlorine bonds allows for stepwise and

controlled modifications, making it an ideal starting material for the construction of complex

molecular architectures.[1] This technical guide provides a comprehensive overview of the

properties, key reactions, and applications of 3-Bromo-5-chloroaniline, with a focus on its role

in the synthesis of high-value compounds for the pharmaceutical and materials science

industries.

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic properties of 3-Bromo-
5-chloroaniline is provided below. It is important to note that while extensive experimental

spectroscopic data for this specific compound is not readily available in public databases,

predicted data and data from analogous compounds offer valuable insights.

Table 1: Physical and Chemical Properties of 3-Bromo-5-chloroaniline
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Property Value Reference

CAS Number 96558-78-0 [1][2]

Molecular Formula C₆H₅BrClN [2]

Molecular Weight 206.47 g/mol [1][2]

Appearance
White to Brown powder to

crystal
TCI

Melting Point 40-46 °C AKSci

Boiling Point 284.1 ± 20.0 °C at 760 mmHg [3]

InChI Key
YYBRLVWWPRAQDX-

UHFFFAOYSA-N
[1]

Table 2: Predicted and Analogous Compound Spectroscopic Data

Experimental spectroscopic data for 3-Bromo-5-chloroaniline is not widely available. The

following table presents predicted mass spectrometry data and experimental NMR data for the

closely related compound, 3-Bromoaniline, for reference.

Spectroscopy Data Type Values Source

Mass Spectrometry Predicted m/z

[M+H]⁺: 205.93668,

[M+Na]⁺: 227.91862,

[M-H]⁻: 203.92212

[1]

¹H NMR (3-

Bromoaniline)
Experimental

δ: 7.01-6.96 (t, 1H),

6.86-6.80 (t, 2H), 6.57

(d, 1H), 3.67 (br s, 2H)

¹³C NMR (3-

Bromoaniline)
Experimental

δ: 147.8, 130.7, 123.1,

121.4, 117.8, 113.7
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The synthetic utility of 3-Bromo-5-chloroaniline is primarily centered around palladium-

catalyzed cross-coupling reactions, which take advantage of the higher reactivity of the C-Br

bond compared to the C-Cl bond. This allows for selective functionalization at the 3-position.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. 3-
Bromo-5-chloroaniline can be selectively coupled with a variety of arylboronic acids at the

bromine-bearing position.

Reactants

Conditions

3-Bromo-5-chloroaniline

3-Aryl-5-chloroaniline

Suzuki-Miyaura
Coupling

ArB(OH)₂

Pd Catalyst
(e.g., Pd(OAc)₂)

Ligand
(e.g., PPh₃)

Base
(e.g., K₂CO₃)

Solvent
(e.g., Toluene/H₂O)
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A representative scheme for the Suzuki-Miyaura coupling of 3-Bromo-5-chloroaniline.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: In a reaction vessel, combine 3-Bromo-5-chloroaniline (1.0 eq.), the

desired arylboronic acid (1.2 eq.), a palladium catalyst such as Palladium(II) acetate (2

mol%), a suitable ligand like triphenylphosphine (4 mol%), and a base such as potassium

carbonate (2.0 eq.).

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add a degassed solvent mixture, for example, toluene and water in a 4:1

ratio.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress

using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). Reaction times typically range from 2 to 12 hours.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can then be purified by column chromatography.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a

route to synthesize diaryl amines or N-alkyl-N-aryl amines. Similar to the Suzuki-Miyaura

coupling, this reaction can be performed selectively at the C-Br bond of 3-Bromo-5-
chloroaniline.
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A representative scheme for the Buchwald-Hartwig amination of 3-Bromo-5-chloroaniline.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a

palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%), a suitable

phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base such as sodium tert-butoxide

(2.0 eq.).
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Reagent Addition: Add 3-Bromo-5-chloroaniline (1.0 eq.) and the desired primary or

secondary amine (1.2 eq.) to the tube.

Solvent Addition: Add an anhydrous solvent, such as toluene.

Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the

reaction's progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours.

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and

filter through a pad of celite to remove the catalyst.

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate.

The final product is then purified by column chromatography.

Application in Pharmaceutical Synthesis: A Case
Study in Bromodomain Inhibitors
3-Bromo-5-chloroaniline is a valuable precursor in the synthesis of various biologically active

molecules, including potential treatments for diseases caused by immunodeficiency viruses,

Alzheimer's disease, and certain cancers.[1] One notable application is in the development of

bromodomain and extra-terminal domain (BET) protein inhibitors. BET proteins are epigenetic

"readers" that play a key role in the regulation of gene transcription and are implicated in the

progression of cancer and inflammatory diseases.

The following diagram illustrates a plausible synthetic pathway towards a BET bromodomain

inhibitor scaffold, starting from 3-Bromo-5-chloroaniline.

3-Bromo-5-chloroaniline Suzuki-Miyaura Coupling
with Heterocyclic Boronic Acid 3-(Heterocyclyl)-5-chloroaniline Formation of

Benzimidazole Ring Substituted Benzimidazole Further Functionalization BET Bromodomain
Inhibitor Scaffold

Click to download full resolution via product page

A logical workflow for the synthesis of a BET bromodomain inhibitor scaffold.
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This synthetic strategy leverages the Suzuki-Miyaura coupling to introduce a heterocyclic

moiety, a common feature in many BET inhibitors. The resulting intermediate can then undergo

cyclization to form a benzimidazole core, which can be further functionalized to optimize

binding to the target bromodomain.

Conclusion
3-Bromo-5-chloroaniline is a highly valuable and versatile building block in organic synthesis.

Its differential reactivity, a consequence of the C-Br and C-Cl bonds, allows for selective and

controlled functionalization, making it an ideal starting point for the synthesis of complex

molecules. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and

Buchwald-Hartwig aminations, are particularly well-suited for elaborating the structure of this

compound. Its demonstrated utility in the synthesis of pharmaceutically relevant scaffolds, such

as those for BET bromodomain inhibitors, underscores its importance for researchers,

scientists, and drug development professionals. Further exploration of the reactivity of 3-
Bromo-5-chloroaniline is likely to lead to the discovery of novel synthetic methodologies and

the development of new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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